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Compound of Interest

Compound Name: Ombrabulin

Cat. No.: B1677283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the setup and execution of

preclinical animal model studies to evaluate the efficacy of Ombrabulin, a vascular disrupting

agent (VDA). Detailed protocols for tumor model establishment, drug administration, efficacy

evaluation, and histological analysis are included.

Introduction to Ombrabulin
Ombrabulin is a synthetic analogue of combretastatin A4, a natural compound derived from

the South African bush willow tree.[1] It functions as a vascular disrupting agent by targeting

the tumor's existing blood supply. Unlike anti-angiogenic agents that inhibit the formation of

new blood vessels, VDAs cause a rapid shutdown of established tumor vasculature, leading to

extensive tumor necrosis.[2] Development of Ombrabulin was discontinued by Sanofi in 2013

after disappointing results in Phase III clinical trials.[3]

Mechanism of Action
Ombrabulin exerts its anti-tumor effect by binding to the colchicine-binding site on β-tubulin

within endothelial cells.[1][4] This interaction inhibits the polymerization of tubulin into

microtubules, essential components of the cellular cytoskeleton. The disruption of the

microtubule network in endothelial cells leads to:
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Cytoskeletal Disorganization: Causes a change in endothelial cell shape and a loss of cell-

cell adhesion.

Apoptosis: Induces programmed cell death in endothelial cells.[1]

Vascular Collapse: The detachment of apoptotic endothelial cells from the basement

membrane results in the collapse of tumor blood vessels.[1]

Tumor Necrosis: The acute disruption of blood flow deprives the tumor core of oxygen and

nutrients, leading to rapid and widespread tumor cell death.[2][4]

Preclinical Animal Models
Xenograft tumor models in immunocompromised mice are the most common preclinical

systems for evaluating the in vivo efficacy of Ombrabulin. The choice of cell line and mouse

strain is critical for establishing a robust and reproducible model.

Recommended Cell Lines:
Head and Neck Squamous Cell Carcinoma (HNSCC): FaDu, HEP2[5][6]

Ovarian Cancer: HeyA8, SKOV3ip1, HeyA8-MDR[7]

Recommended Animal Strains:
Athymic Nude Mice (e.g., BALB/c nude, NU/NU)

SCID (Severe Combined Immunodeficient) mice

Quantitative Data Summary
The following tables summarize the quantitative efficacy data from preclinical studies of

Ombrabulin in various animal models.
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Tumor Model
Treatment
Group

Dosing
Schedule

Primary
Endpoint

Result

FaDu HNSCC

Xenograft
Ombrabulin Not specified

Tumor Growth

Delay

Attenuated tumor

growth compared

to control.[5][6]

Ombrabulin +

Irradiation
Not specified

Tumor Growth

Delay

More

pronounced

tumor growth

delay compared

to single agents.

[5][6]

Ombrabulin +

Cisplatin
Not specified

Tumor Growth

Delay

More

pronounced

tumor growth

delay compared

to single agents.

[5][6]

Ombrabulin +

Cetuximab
Not specified

Tumor Growth

Delay

More

pronounced

tumor growth

delay compared

to single agents.

[5][6]

Ombrabulin +

Irradiation +

Cisplatin

Not specified
Tumor

Regression

Complete tumor

regression

achieved.[5][6]

HEP2 HNSCC

Xenograft
Ombrabulin Not specified

Tumor Growth

Delay

Attenuated tumor

growth compared

to control.[5][6]

Ombrabulin +

Irradiation +

Cisplatin/Cetuxi

mab

Not specified Tumor Growth

Delay

Increased tumor

growth delay

compared to

double
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combinations.[5]

[6]

HeyA8 Ovarian

Cancer

Xenograft

Ombrabulin

30 mg/kg, i.p.,

twice weekly for

3 weeks

Tumor Weight

Reduction

65% reduction in

tumor weight

compared to

vehicle control.

[7]

Ombrabulin (10,

50, 100 mg/kg)

30 mg/kg, i.p.,

twice weekly for

3 weeks

Tumor Weight

Reduction

10 mg/kg was

not effective.

Doses >30

mg/kg did not

show

significantly

better antitumor

effects.[7]

Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft
Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice, a

fundamental step for in vivo efficacy studies.

Materials:

Selected cancer cell line (e.g., FaDu, HeyA8)

Complete cell culture medium

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel (optional, can improve tumor take rate)

Immunocompromised mice (6-8 weeks old)
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Sterile syringes and needles (27-30 gauge)

Calipers

Anesthetic (e.g., isoflurane)

Procedure:

Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until

they reach 80-90% confluency.

Cell Harvesting:

Aspirate the culture medium and wash the cells with sterile PBS.

Add Trypsin-EDTA and incubate until cells detach.

Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in

sterile PBS or serum-free medium.

Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

Cell Injection:

Adjust the cell concentration to the desired number for injection (typically 1 x 10^6 to 1 x

10^7 cells in 100-200 µL).

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

Anesthetize the mouse.

Inject the cell suspension subcutaneously into the flank of the mouse.

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.
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Once tumors are palpable, measure the tumor dimensions (length and width) with calipers

2-3 times per week.

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) /

2.

Randomize the animals into treatment groups when the average tumor volume reaches a

predetermined size (e.g., 100-150 mm³).

Protocol 2: In Vivo Efficacy Study of Ombrabulin
This protocol outlines the procedure for evaluating the anti-tumor efficacy of Ombrabulin in an

established xenograft model.

Materials:

Tumor-bearing mice (from Protocol 1)

Ombrabulin (lyophilized powder)

Sterile vehicle for reconstitution (e.g., PBS, pH 5)[7]

Syringes and needles for administration (e.g., intraperitoneal, intravenous)

Calipers

Animal balance

Procedure:

Drug Preparation: Reconstitute Ombrabulin in the appropriate sterile vehicle to the desired

stock concentration. Further dilute as needed for individual animal dosing based on body

weight.

Dosing and Administration:

Weigh each mouse before dosing to calculate the exact volume to be administered.
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Administer Ombrabulin according to the planned dosing schedule (e.g., 30 mg/kg,

intraperitoneally, twice weekly).[7]

Administer the vehicle to the control group using the same volume and schedule.

Efficacy Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled

fur).

The primary efficacy endpoints may include:

Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the control group.

Tumor Growth Delay: The time it takes for tumors to reach a specific volume.

Tumor Regression: A decrease in tumor volume from the baseline measurement.

Study Termination:

Euthanize the mice when the tumors reach the predetermined endpoint size (e.g., 1500-

2000 mm³) or if they show signs of excessive toxicity.

Excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Protocol 3: Immunohistochemical Analysis of Tumor
Vasculature
This protocol provides a method for assessing the effect of Ombrabulin on the tumor

vasculature through immunohistochemistry (IHC).

Materials:

Excised tumors (from Protocol 2)

Formalin (10% neutral buffered) or other suitable fixative
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Paraffin embedding reagents

Microtome

Microscope slides

Deparaffinization and rehydration solutions (xylene, ethanol series)

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Blocking solution (e.g., normal goat serum)

Primary antibody against an endothelial cell marker (e.g., anti-CD31)

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Tissue Processing:

Fix the excised tumors in 10% neutral buffered formalin.

Process the fixed tissues and embed them in paraffin blocks.

Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.

Deparaffinization and Rehydration:

Deparaffinize the slides in xylene.

Rehydrate the sections through a graded series of ethanol to water.

Antigen Retrieval:
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Perform heat-induced epitope retrieval by incubating the slides in the appropriate antigen

retrieval buffer.

Immunostaining:

Block non-specific antibody binding with a blocking solution.

Incubate the sections with the primary antibody (e.g., anti-CD31) at the optimal dilution

and temperature.

Wash the slides and incubate with the HRP-conjugated secondary antibody.

Develop the signal using a DAB substrate kit.

Counterstain with hematoxylin.

Dehydration and Mounting:

Dehydrate the sections through a graded series of ethanol and xylene.

Mount a coverslip on the slides using a mounting medium.

Analysis:

Examine the slides under a microscope.

Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels

in several high-power fields.

Assess for signs of vascular disruption, such as collapsed vessels and areas of necrosis.

Visualizations
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Experimental Workflow for Ombrabulin In Vivo Efficacy Study

Cancer Cell Line Culture
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into Immunocompromised Mice
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Ombrabulin or
Vehicle Administration

Efficacy Assessment
(Tumor Volume, Body Weight)

Study Termination and
Tumor Excision

Endpoint Reached

Histological Analysis
(e.g., IHC for CD31)
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Caption: Experimental workflow for in vivo efficacy studies of Ombrabulin.
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Ombrabulin's Mechanism of Action on Tumor Endothelial Cells

Ombrabulin
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Tumor Necrosis
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Caption: Signaling pathway of Ombrabulin in tumor endothelial cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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